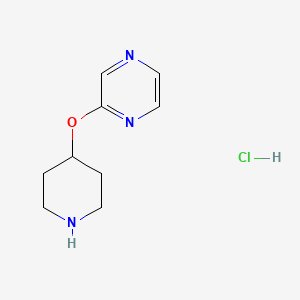

2-(Piperidin-4-yloxy)pyrazine hydrochloride

Description

Historical Context and Discovery

The historical development of this compound emerged from the broader exploration of nitrogen-containing heterocyclic compounds that began in the early twentieth century. Pyrazine derivatives, as a class, were originally identified due to their structural similarity with piperidine, which was first isolated from the black pepper plant (Piper nigrum). The systematic investigation of pyrazine-containing compounds gained momentum as researchers recognized their potential in pharmaceutical applications, leading to the development of various substituted derivatives including the piperidine-linked variants.

The specific compound this compound, assigned Chemical Abstracts Service Registry Number 1215636-48-8, represents a relatively recent addition to the chemical literature. Its development coincided with the growing interest in hybrid molecules that combine multiple pharmacophoric elements to achieve enhanced biological activity. The synthetic accessibility of this compound through established chemical methodologies has facilitated its incorporation into various research programs focused on drug discovery and development.

Significance in Medicinal Chemistry

The significance of this compound in medicinal chemistry stems from its role as a versatile building block in the synthesis of bioactive compounds. The compound features prominently in research focused on kinase inhibition, particularly in the development of inhibitors targeting various protein kinases including Janus kinases and phosphodiesterases. The structural characteristics of this compound, specifically the combination of the pyrazine heterocycle with the piperidine ring system, provide multiple sites for molecular recognition and binding interactions with biological targets.

Research investigations have demonstrated that piperidine-containing compounds exhibit superior biological activity compared to their piperazine counterparts in certain therapeutic contexts. This phenomenon has been attributed to differences in protonation states at physiological conditions, with piperidine derivatives maintaining optimal charge distribution for receptor binding. The compound has been identified as a critical structural component in the development of dual-targeting ligands, particularly those designed to modulate both histamine H3 receptors and sigma-1 receptors simultaneously.

Scope of Academic Research

The academic research landscape surrounding this compound encompasses multiple therapeutic areas and mechanistic investigations. Current research efforts focus primarily on its application in the development of novel therapeutic agents for neurological disorders, inflammatory conditions, and oncological applications. The compound serves as a fundamental building block in structure-activity relationship studies aimed at optimizing biological activity while maintaining favorable pharmacokinetic properties.

Comprehensive research programs have explored the compound's utility in the synthesis of N-acyl amino acid amidohydrolase inhibitors, which represent promising targets for the treatment of inflammatory conditions. These investigations have revealed that modifications to the pyrazine ring system can significantly influence the compound's biological activity, with specific substitution patterns leading to enhanced potency and selectivity. The research has particularly emphasized the importance of the ether linkage between the pyrazine and piperidine rings in maintaining optimal molecular geometry for target binding.

Structural biology studies have provided insights into the binding modes of compounds derived from this compound, revealing key interactions with various protein targets. These investigations have utilized advanced computational methods including molecular docking and quantum polarized ligand docking to elucidate the molecular basis of biological activity. The findings have contributed to a deeper understanding of how structural modifications influence binding affinity and selectivity, thereby guiding the rational design of improved therapeutic agents.

The compound has also been investigated as a component in multi-target drug design strategies, where single molecules are designed to interact with multiple biological targets simultaneously. This approach has gained particular attention in the treatment of complex diseases where modulation of multiple pathways may provide superior therapeutic outcomes compared to single-target approaches. Research findings indicate that the structural flexibility provided by the ether linkage allows for conformational adaptations necessary for binding to diverse protein targets while maintaining the core pharmacophoric features required for biological activity.

Properties

IUPAC Name |

2-piperidin-4-yloxypyrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O.ClH/c1-3-10-4-2-8(1)13-9-7-11-5-6-12-9;/h5-8,10H,1-4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHQIPCVURQQOFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OC2=NC=CN=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20674787 | |

| Record name | 2-[(Piperidin-4-yl)oxy]pyrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20674787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

950649-21-5, 615576-64-2 | |

| Record name | Pyrazine, 2-(4-piperidinyloxy)-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=950649-21-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[(Piperidin-4-yl)oxy]pyrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20674787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(piperidin-4-yloxy)pyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-(Piperidin-4-yloxy)pyrazine hydrochloride involves the reaction of 2-chloropyrazine with piperidine. The reaction typically proceeds under reflux conditions in the presence of a base such as potassium carbonate. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound generally follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(Piperidin-4-yloxy)pyrazine hydrochloride undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the piperidine group can be replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly involving the pyrazine ring.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazine derivatives, while oxidation and reduction reactions can modify the functional groups on the pyrazine ring.

Scientific Research Applications

Pharmaceutical Development

2-(Piperidin-4-yloxy)pyrazine hydrochloride is recognized as a crucial intermediate in synthesizing pharmaceuticals, especially those targeting neurological disorders. Its structural features allow it to interact with various biological receptors, making it a candidate for drug development aimed at treating conditions like pain and inflammation.

Case Studies

- A study highlighted its role in developing dual-acting histamine H3 and sigma-1 receptor ligands, demonstrating its efficacy in pain management models .

- Another investigation found that analogs of this compound exhibited antiviral activity against Zika virus protease, with IC50 values indicating promising inhibitory effects .

Agrochemical Formulations

In agrochemistry, this compound enhances the effectiveness of pesticides and herbicides. Its ability to improve solubility and stability is critical for developing formulations that are more effective in agricultural applications.

| Application | Benefit |

|---|---|

| Pesticides | Enhanced solubility leading to improved absorption by plants |

| Herbicides | Increased stability under environmental conditions |

Biochemical Research

The compound is extensively used in biochemical assays to study receptor interactions. It aids researchers in understanding cellular mechanisms and drug actions by serving as a model compound for testing binding affinities to various receptors.

Research Findings

- Interaction studies have shown that this compound has significant binding affinity to specific receptors, which can be critical in drug design.

Material Science

The unique properties of this compound make it suitable for developing advanced materials. Its chemical structure allows it to be incorporated into polymers and coatings that require specific resistance properties.

| Material Type | Application |

|---|---|

| Polymers | Used in creating durable materials with enhanced chemical resistance |

| Coatings | Applied in protective coatings that require stability against environmental factors |

Analytical Chemistry

In analytical chemistry, this compound serves as a standard reference material. Its consistent chemical properties ensure accurate measurements and reliability in various analytical methods.

Applications

- Utilized in high-performance liquid chromatography (HPLC) for quantifying other compounds.

- Acts as a calibration standard for spectroscopic techniques.

Mechanism of Action

The mechanism of action of 2-(Piperidin-4-yloxy)pyrazine hydrochloride depends on its specific application. For instance, when used as an enzyme inhibitor, the compound binds to the active site of the enzyme, blocking its activity. The molecular targets and pathways involved vary based on the specific biological or chemical context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 2-(piperidin-4-yloxy)pyrazine hydrochloride is highlighted through comparisons with related piperidine-pyrazine hybrids and receptor-targeting analogs.

Table 1: Structural and Functional Comparison

Key Findings:

Structural Flexibility: Substitution at the piperidine nitrogen (e.g., sulfonamide coupling in ) enhances binding to targets like 5-HT receptors or enzymes. For example, coupling with pyrazole sulfonyl groups yields compounds with nanomolar affinity for CNS targets . Pyrazine vs. Pyridine: Replacing pyrazine with pyridine (as in 3-(piperidin-4-ylmethoxy)pyridine) shifts activity toward epigenetic enzyme inhibition (LSD1) .

Receptor Selectivity :

- MK-212 (a piperazine analog) exhibits potent 5-HT₂C agonism but lacks selectivity over 5-HT₂A, unlike 2-(piperidin-4-yloxy)pyrazine derivatives, which show improved selectivity in sulfonamide conjugates .

Synthetic Utility :

- The hydrochloride salt form of 2-(piperidin-4-yloxy)pyrazine enhances solubility and reactivity in coupling reactions, enabling >40% yields in sulfonamide formations .

Notes

Purity and Availability :

- Commercial suppliers offer this compound at ≥97% purity (industrial grade), though some derivatives (e.g., methyl-substituted analogs) are discontinued due to niche demand .

SAR Insights :

- Piperidine Substitution : Bulky groups at the piperidine nitrogen (e.g., sulfonamides) improve CNS penetration and target affinity .

- Pyrazine Modifications : Chlorination (as in MK-212) increases receptor binding but introduces off-target effects .

Contradictions and Gaps :

Biological Activity

2-(Piperidin-4-yloxy)pyrazine hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. The compound combines a pyrazine ring with a piperidine moiety, which is known for its ability to interact with various biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is CHClNO. The structure features a piperidine ring linked to a pyrazine moiety through an ether linkage, which is crucial for its biological activity. The presence of nitrogen atoms in both rings enhances its potential as a ligand for protein interactions.

The mechanism of action of this compound varies based on its application. Notably, it has been studied for its role as an enzyme inhibitor, where it binds to the active site of specific enzymes, thereby blocking their activity. This property makes it a candidate for therapeutic applications in treating various conditions such as anxiety, depression, and neurodegenerative diseases.

Biological Activity

Research indicates that this compound exhibits significant biological activity across several domains:

- Antidepressant and Anxiolytic Effects : Studies suggest that compounds similar to this compound can influence neurotransmitter systems involved in mood regulation, particularly serotonin and norepinephrine pathways .

- Neuroprotective Properties : The compound has been investigated for its neuroprotective effects against oxidative stress and neuroinflammation, which are critical in neurodegenerative diseases like Alzheimer's.

- Antimicrobial Activity : Preliminary studies have shown that derivatives of this compound possess antimicrobial properties, making them potential candidates for developing new antibiotics .

Case Studies

Several studies have highlighted the efficacy of this compound and related compounds:

- Study on Receptor Binding : A study demonstrated that this compound acts as a ligand for histamine H3 and sigma-1 receptors, showing promise in pain management therapies . The binding affinities were quantified using radiolabeled assays, revealing submicromolar IC values indicative of strong receptor interaction.

- Synthesis and SAR Analysis : Research focused on the structure-activity relationship (SAR) revealed that modifications to the piperidine moiety significantly impact the biological activity of the compound. For instance, substituents on the pyrazine ring were found to enhance potency against specific targets in vitro .

- Combination Therapy Studies : A notable study explored the synergistic effects of combining this compound with established chemotherapeutics like doxorubicin. Results indicated enhanced cytotoxic effects against cancer cell lines, suggesting potential applications in cancer therapy .

Comparative Analysis with Similar Compounds

The table below summarizes the biological activities of this compound compared to structurally similar compounds:

| Compound Name | Biological Activity | IC (µM) | Notes |

|---|---|---|---|

| 2-(Piperidin-4-yloxy)pyrazine HCl | Antidepressant, Neuroprotective | 0.64 | Strong binding to H3 and sigma-1 receptors |

| 2-(Piperidin-4-yloxy)pyridine | Moderate Antimicrobial | 1.11 | Less potent than pyrazine derivative |

| 2-(Piperidin-4-yloxy)quinoline | Anticancer | 0.78 | Effective against various cancer cell lines |

Q & A

Q. What are the established synthetic routes for 2-(Piperidin-4-yloxy)pyrazine hydrochloride, and what reaction conditions are critical for optimizing yield?

Methodological Answer: Synthesis typically involves nucleophilic substitution or coupling reactions. For example, piperidine derivatives can react with halogenated pyrazines under alkaline conditions (e.g., K₂CO₃ in DMF) to form the ether linkage. Evidence from analogous compounds suggests optimizing reaction temperature (60–80°C) and time (12–24 hours) to improve yield . Coupling reactions using activating agents like DCC/HOBt (as seen in peptide synthesis) may enhance efficiency when introducing functional groups . Critical factors include stoichiometric ratios, solvent polarity, and purification via recrystallization or chromatography.

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR can confirm the piperidine-pyrazine linkage by identifying characteristic shifts (e.g., piperidine O-CH₂ protons at δ 3.5–4.0 ppm and pyrazine aromatic protons at δ 8.0–9.0 ppm).

- HPLC/MS : Reverse-phase HPLC with UV detection (λ = 254 nm) and mass spectrometry (exact mass ~227.046 Da) validate purity and molecular identity .

- XRD : For crystalline batches, powder X-ray diffraction distinguishes polymorphic forms, though stability data for this specific compound are limited .

Q. What are the key physicochemical properties (e.g., solubility, stability) under varying experimental conditions?

Methodological Answer:

- Solubility : Likely soluble in polar solvents (water, ethanol) due to hydrochloride salt formation, but pH-dependent precipitation may occur in neutral/basic conditions .

- Stability : Store at 2–8°C in airtight containers to prevent hygroscopic degradation. Thermal gravimetric analysis (TGA) can assess decomposition temperatures, though direct data are unavailable; related piperidine derivatives show stability up to 150°C .

Advanced Research Questions

Q. What strategies resolve contradictions between computational predictions and experimental data regarding the compound’s reactivity?

Methodological Answer:

- Validation Studies : Replicate key reactions under controlled conditions (e.g., inert atmosphere, standardized reagents) to isolate variables.

- DFT Calculations : Compare computed reaction pathways (e.g., activation energies for nucleophilic substitution) with experimental kinetics. Adjust models using solvent-effect parameters (e.g., COSMO-RS) .

- Response Surface Methodology (RSM) : Use central composite design to analyze interactions between variables (temperature, catalyst loading) and reconcile discrepancies .

Q. How can researchers design experiments to investigate the compound’s interactions with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

- In Silico Docking : Screen against receptor libraries (e.g., GPCRs, kinases) using software like AutoDock Vina. Prioritize targets with high binding affinity scores.

- SPR/BLI Assays : Surface plasmon resonance or bio-layer interferometry quantify binding kinetics (KD, kon/koff) in real time.

- Cellular Assays : Test functional activity (e.g., cAMP modulation for GPCRs) in HEK293 cells transfected with target receptors. Include positive/negative controls to validate specificity .

Q. What methodological considerations are crucial when scaling up synthesis while maintaining polymorphic consistency?

Methodological Answer:

- Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor crystallization dynamics and detect undesired polymorphs.

- Quality-by-Design (QbD) : Define a design space for critical parameters (e.g., cooling rate, solvent composition) using risk assessment tools like Ishikawa diagrams.

- Scale-Down Models : Use microreactors to simulate large-scale conditions and optimize mixing efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.